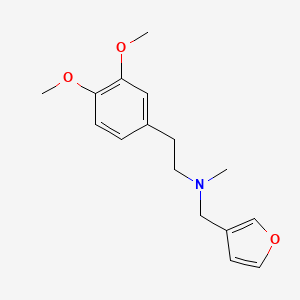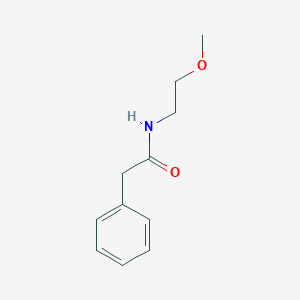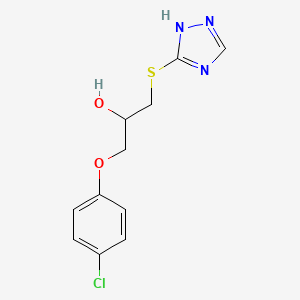
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol
Übersicht
Beschreibung
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol, also known as Prochloraz, is a synthetic fungicide that is widely used in agriculture to control various fungal diseases. It belongs to the triazole group of compounds and has a broad spectrum of activity against many plant pathogens. Prochloraz has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of membrane function and cell death in susceptible fungi. 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol also has activity against other enzymes involved in the biosynthesis of fungal cell wall components, such as chitin synthase and beta-glucan synthase. The precise mechanism of action of 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol is complex and varies depending on the fungal species and the specific target enzymes involved.
Biochemical and Physiological Effects
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol has been shown to have a range of biochemical and physiological effects on fungi. It can alter the composition and fluidity of fungal cell membranes, leading to changes in membrane permeability and ion transport. 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol can also affect the activity of various enzymes involved in fungal metabolism and energy production. In addition, 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol has been shown to induce oxidative stress and DNA damage in fungi, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol has several advantages as a tool for scientific research. It is a potent and selective inhibitor of fungal growth, with a broad spectrum of activity against many fungal species. It is also relatively stable and easy to handle in the laboratory. However, 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol has some limitations, including its potential toxicity to non-target organisms and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol. One area of interest is the development of new formulations and delivery systems for 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol that can improve its efficacy and reduce its environmental impact. Another area of research is the identification of new target enzymes and pathways for 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol that can enhance its activity against specific fungal species. Finally, 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol may have potential applications in human medicine, as it has been shown to have activity against some human fungal pathogens. Further research is needed to explore these and other potential applications of 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol has been used extensively in scientific research as a tool to study the molecular mechanisms of fungal pathogenesis. It has been shown to inhibit the growth and development of various fungal species, including Fusarium, Alternaria, and Botrytis. 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol has also been used to study the role of fungal sterols in membrane function and the regulation of gene expression in fungi. In addition, 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol has been used to investigate the interactions between fungi and their plant hosts, and to develop new strategies for controlling fungal diseases in crops.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c12-8-1-3-10(4-2-8)17-5-9(16)6-18-11-13-7-14-15-11/h1-4,7,9,16H,5-6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZRYAZTGSKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CSC2=NC=NN2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3846029.png)

![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)

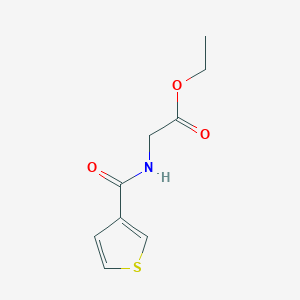

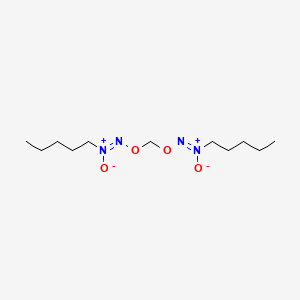
![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)


